Unii-2FJ6Y9S5AK
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Overview
Description
MI-219 is a novel, potent, and orally active small molecule inhibitor of the interaction between human double minute 2 (HDM2) and p53. This interaction is crucial in the regulation of the p53 tumor suppressor protein, which plays a significant role in preventing cancer formation. By inhibiting this interaction, MI-219 can activate p53 function in cancer cells, leading to the suppression of tumor growth .
Preparation Methods
MI-219 was designed using a structure-based, de novo approach to bind optimally to HDM2 . The synthetic routes and reaction conditions for MI-219 involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The industrial production methods for MI-219 are not extensively detailed in the available literature, but it is known that the compound is synthesized through a series of chemical reactions that ensure its high purity and potency .
Chemical Reactions Analysis
MI-219 undergoes various chemical reactions, including:
Oxidation: MI-219 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms of MI-219.
Substitution: MI-219 can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MI-219 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: MI-219 is used as a tool compound to study the HDM2-p53 interaction and to develop new inhibitors targeting this pathway.
Biology: The compound is employed in biological studies to understand the role of p53 in cell cycle regulation and apoptosis.
Medicine: MI-219 has shown promising results in preclinical studies as an anti-cancer agent.
Mechanism of Action
MI-219 exerts its effects by binding to HDM2, thereby inhibiting its interaction with p53. This inhibition leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the up-regulation of p53, HDM2, and p21 in cancer cells with wild-type p53. These effects are observed both in vitro and in vivo, demonstrating the compound’s potential as a therapeutic agent .
Comparison with Similar Compounds
MI-219 is compared with other similar compounds, such as MI-319 and Nutlin-3, which also target the HDM2-p53 interaction. While all three compounds exhibit similar mechanisms of action, MI-219 has shown higher selectivity and potency in preclinical studies. MI-319 and Nutlin-3 are also effective in inhibiting tumor growth, but MI-219’s unique structure and binding affinity make it a more promising candidate for further development .
Similar compounds include:
MI-319: Another HDM2 antagonist with similar properties to MI-219.
Nutlin-3: A well-known HDM2 inhibitor that has been extensively studied for its anti-cancer properties.
Properties
CAS No. |
908027-55-4 |
---|---|
Molecular Formula |
C27H32Cl2FN3O4 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |
InChI |
InChI=1S/C27H32Cl2FN3O4/c1-26(2,3)12-21-27(17-10-19(30)18(29)11-20(17)32-25(27)37)22(14-5-4-6-15(28)9-14)23(33-21)24(36)31-8-7-16(35)13-34/h4-6,9-11,16,21-23,33-35H,7-8,12-13H2,1-3H3,(H,31,36)(H,32,37)/t16-,21+,22-,23+,27-/m0/s1 |
InChI Key |
UNXQGBMZYKHQCO-NVHWNKAKSA-N |
SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F |
Isomeric SMILES |
CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NCC[C@@H](CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Spiro-oxindole; MI219; MI 219; MI-219 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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